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Compound of Interest

Compound Name: Silicon-28

Cat. No.: B1257143 Get Quote

This technical support center provides researchers, scientists, and engineers with essential

information for troubleshooting and optimizing Silicon-28 (²⁸Si) substrates to achieve longer

qubit lifetimes.

Frequently Asked Questions (FAQs)
Q1: What is the primary motivation for using isotopically enriched ²⁸Si for spin qubits?

A1: The primary motivation is to reduce magnetic field fluctuations caused by nuclear spins,

which are a major source of qubit decoherence. Natural silicon contains about 4.67% of the

²⁹Si isotope, which possesses a nuclear spin (I=1/2).[1][2] These spins create a fluctuating

magnetic environment that shortens the coherence time (T2) of electron spin qubits.[3][4] By

using silicon highly enriched in the spin-zero ²⁸Si isotope, this magnetic noise is drastically

suppressed, creating a "semiconductor vacuum" that enables significantly longer qubit

lifetimes.[1][2][5]

Q2: What are T1 and T2 times, and how do they relate to qubit performance?

A2: T1 and T2 are key metrics that characterize the lifetime of a qubit's quantum state.

T1 (Spin-Lattice Relaxation Time): This is the time it takes for a qubit to lose energy and

decay from its excited state (|1⟩) to its ground state (|0⟩).[6][7] It represents the timescale for

energy loss to the surrounding environment (the "lattice").
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T2 (Spin Coherence or Dephasing Time): This is the time over which a qubit maintains its

quantum phase coherence.[6][7] Decoherence (loss of phase information) is typically faster

than energy relaxation. T2 is a critical parameter as it ultimately limits the number of

quantum operations that can be performed before the information stored in the qubit is lost.

[8] T2 is always less than or equal to 2*T1.[6][7]

Q3: Besides isotopic purity, what other factors limit qubit coherence in ²⁸Si?

A3: While isotopic purity is crucial, other significant factors include:

Surface and Interface Noise: Defects, dangling bonds, and charge traps at the silicon-

dielectric interface (e.g., Si/SiO₂) can create fluctuating electric fields ("charge noise") that

cause decoherence.[2][9] This is especially critical for qubits located near surfaces, such as

quantum dots.

Paramagnetic Impurities: Unwanted impurities or defects within the silicon crystal lattice can

have unpaired electron spins that create magnetic noise, similar to ²⁹Si.

Control Electronics Noise: Fluctuations in the voltages and magnetic fields used to control

and measure the qubit can introduce errors.[10]

Temperature: While silicon spin qubits can operate at higher temperatures than

superconducting qubits, thermal fluctuations can still contribute to decoherence.[10]

Q4: What is "surface passivation" and why is it critical?

A4: Surface passivation is the process of treating a semiconductor surface to reduce or

eliminate electronic defect sites, such as dangling bonds.[11] For silicon, this often involves

growing a high-quality oxide layer or using chemical treatments to terminate the surface bonds.

[12][13] This is critical because these defect sites act as traps for charge carriers, leading to

charge noise and surface recombination, which are significant sources of qubit decoherence.

[11] Effective passivation stabilizes the electronic environment at the interface, leading to

longer and more stable qubit lifetimes.

Troubleshooting Guide
Problem: Observed qubit coherence time (T2) is significantly shorter than expected.
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This is a common issue that can stem from multiple sources. The following workflow can help

diagnose the root cause.

Short T2 Observed
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(e.g., via SIMS)
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Action: Re-evaluate substrate
enrichment process or source.

No
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Passivation effective?

Action: Refine surface cleaning
and passivation protocol.

No

3. Analyze Noise Spectrum
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Is noise magnetic or electric?

Source: Likely residual ²⁹Si
or other magnetic impurities.

Magnetic

Source: Likely charge noise
from interface traps.

Electric
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Caption: Troubleshooting workflow for short qubit T2 times.
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Detailed Steps & Solutions:

Step 1: Verify Isotopic Purity

Possible Cause: The concentration of residual ²⁹Si is higher than specified. Natural silicon

contains 4.67% ²⁹Si, and even material specified as "enriched" can have significant

variation.[1][3]

Troubleshooting Action: Use Secondary Ion Mass Spectrometry (SIMS) to measure the

precise ²⁹Si concentration in your substrate. Concentrations below 800 ppm are typically

required for long coherence times, with state-of-the-art research pushing below 1 ppm.[3]

[5]

Solution: If purity is low, consider higher-grade substrates or investigate in-house

enrichment techniques like high-fluence ²⁸Si ion implantation.[1][2][5]

Step 2: Assess Surface and Interface Quality

Possible Cause: Poor surface cleaning or ineffective passivation has left behind

contaminants, dangling bonds, or a high density of interface traps (Dᵢₜ). This is a primary

source of charge noise, which is detrimental to T2.[9]

Troubleshooting Action: Characterize the Si/dielectric interface using techniques like

Capacitance-Voltage (CV) measurements to estimate the density of interface traps.

Solution: Implement a rigorous surface cleaning and passivation protocol. This may

involve multiple steps of chemical cleaning followed by the growth of a high-quality thermal

oxide or deposition of a passivating layer via Atomic Layer Deposition (ALD).[11][14]

Step 3: Analyze the Noise Environment

Possible Cause: The qubit is coupling to an external noise source. This could be magnetic

noise (from fluctuating currents in nearby wiring) or electric noise (from unstable gate

voltages).

Troubleshooting Action: Perform noise spectroscopy on the qubit to determine the nature

and frequency spectrum of the noise. Different noise sources have distinct spectral
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signatures.

Solution: If magnetic noise is dominant, improve magnetic shielding and filter all DC

control lines. If electric noise is the issue, improve the filtering and stability of all gate

voltage sources.

Quantitative Data Summary
The following tables summarize typical coherence times and material properties reported in the

literature for silicon spin qubits.

Table 1: Impact of ²⁹Si Concentration on Qubit Coherence Times

Material
Residual ²⁹Si
Concentration

Typical T2 Time
(Hahn Echo)

Reference

Natural Silicon 4.67% (46,700 ppm) ~240 µs [3]

Enriched Si

(Standard)
~800 ppm 520 µs - 8 ms [3]

Enriched Si

(Implanted)
~3000 ppm 285 µs [1][2]

Enriched Si

(Implanted)
~250 ppm (Longer than 285 µs) [1][2]

Highly Enriched Si < 1 ppm > 1 ms [5]

Table 2: Representative T1 and T2 Times for Qubits at the Si/SiO₂ Interface
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Qubit Type
Temperatur
e

T1
(Relaxation
Time)

T2
(Coherence
Time)

Limiting
Factor

Reference

Mobile

Electrons
5 K 0.3 µs 0.3 µs - [9]

Confined

Quantum Dot
350 mK 0.8 ms ~10-30 µs

Exchange

Interaction /

Noise

[9]

Experimental Protocols
Protocol 1: Standard RCA Clean for Silicon Substrates

This protocol is a widely used method for removing organic and ionic contaminants from silicon

surfaces before further processing, such as oxidation.

Objective: To prepare an atomically clean silicon surface.

Materials:

H₂O₂ (Hydrogen Peroxide, 30%)

NH₄OH (Ammonium Hydroxide, 27%)

HCl (Hydrochloric Acid, 37%)

Deionized (DI) water (>18 MΩ·cm)

Teflon beakers

²⁸Si wafer

Procedure:

SC-1 Clean (Organic Removal): a. Prepare a solution with a ratio of 5:1:1 (DI water : H₂O₂ :

NH₄OH) in a Teflon beaker. b. Heat the solution to 75-80 °C. c. Immerse the ²⁸Si wafer in the
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solution for 10 minutes. This step removes organic residues. d. Rinse the wafer thoroughly in

a DI water overflow bath for 5 minutes.

HF Dip (Oxide Strip - Optional): a. Prepare a dilute HF solution (e.g., 2% HF in DI water). b.

Immerse the wafer for 60 seconds to strip the native/chemical oxide layer. c. Rinse

thoroughly in DI water.

SC-2 Clean (Ionic Removal): a. Prepare a solution with a ratio of 6:1:1 (DI water : H₂O₂ :

HCl) in a clean Teflon beaker. b. Heat the solution to 75-80 °C. c. Immerse the wafer in the

solution for 10 minutes. This step removes alkali ions and other metallic contaminants. d.

Rinse the wafer thoroughly in a DI water overflow bath for 5 minutes.

Drying: a. Dry the wafer using a nitrogen (N₂) gun, ensuring no particles are blown onto the

surface.

Caption: Standard RCA cleaning workflow for silicon wafers.

Protocol 2: Pulsed Electron Spin Resonance (ESR) for T2 Measurement (Hahn Echo)

Objective: To measure the spin coherence time (T2) of an ensemble of electron spins (e.g.,

phosphorus donors) in the ²⁸Si substrate.

Methodology: The Hahn echo sequence is a fundamental technique to refocus static magnetic

field inhomogeneities and measure T2.

Procedure:

System Setup: a. Place the ²⁸Si sample in a cryostat inside an ESR spectrometer.[3] Cool

down to the target temperature (e.g., 1.5 K - 7 K). b. Apply a static magnetic field (B₀) to set

the Larmor frequency of the electron spins.

Pulse Sequence: a. Apply a π/2 microwave pulse to rotate the spins into the transverse (x-y)

plane of the Bloch sphere. b. Allow the spins to dephase for a time τ. c. Apply a π microwave

pulse, which rotates the spins 180° around the y-axis. This reverses the dephasing process.

d. Wait for another time interval τ. The spins will rephase, forming a "Hahn echo."

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 10 Tech Support

https://arxiv.org/pdf/cond-mat/0512705
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1257143?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Data Acquisition: a. Measure the amplitude of the echo signal. b. Repeat the sequence for

various values of τ.

Analysis: a. Plot the echo amplitude as a function of the total delay time (2τ). b. Fit the decay

of the echo amplitude to an exponential function: A(2τ) = A₀ * exp(-2τ / T2). c. The extracted

time constant, T2, is the spin coherence time.[1][2] A mono-exponential decay is indicative of

a successful depletion of ²⁹Si.[1][2]

1. Initialize Spin
(in B₀ field)

2. Apply π/2 Pulse
(Rotate to x-y plane)

3. Free Evolution
(Dephasing for time τ)

4. Apply π Pulse
(Refocusing)

5. Free Evolution
(Rephasing for time τ)

6. Measure Echo
Signal

7. Repeat for
different τ values

Click to download full resolution via product page

Caption: Logical workflow for a Hahn echo T2 measurement.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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